2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole
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Overview
Description
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole is a complex organic compound with a unique structure that combines an imidazole ring with a sulfonyl group and several alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the alkyl substituents. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler alkyl derivatives.
Scientific Research Applications
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole include:
- 2-Ethyl-4-methylimidazole
- 2-Phenylimidazole
- 4-Methylimidazole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-15-16-11(3)9-17(15)20(18,19)14-8-7-10(2)12(4)13(14)5/h7-9H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMTLIHAMRGOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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